Methyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate
Description
Methyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 3-chloro-4-ethoxyphenyl group at position 2 and a methyl thioacetate moiety at position 2. Its molecular formula is C₁₇H₁₆ClN₃O₃S, with a molecular weight of 377.85 g/mol . The compound is structurally characterized by a chloro group at the 3-position and an ethoxy group at the 4-position of the phenyl ring, coupled with a sulfur-linked acetate ester.
Properties
IUPAC Name |
methyl 2-[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c1-3-24-15-5-4-11(8-12(15)18)13-9-14-17(25-10-16(22)23-2)19-6-7-21(14)20-13/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOKCXCRWXKQAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Introduction of the chloro-ethoxyphenyl group: This step can be achieved through a nucleophilic aromatic substitution reaction, where the pyrazolo[1,5-a]pyrazine core reacts with a chloro-ethoxyphenyl halide in the presence of a suitable catalyst.
Thioacetate formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate undergoes various types of chemical reactions, including:
Oxidation: The thioacetate moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a corresponding hydroxy group using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether under inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxy derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Methyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of Methyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to alterations in cell signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrazolo-pyrazine and pyrazolo-pyrimidine derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural and Functional Differences
Substituent Effects on the Phenyl Ring: The 3-chloro-4-ethoxyphenyl group in the target compound contrasts with 4-bromophenyl () and 4-chlorophenyl (). Halogen type (Cl vs. The ethoxy group at the 4-position may enhance lipophilicity compared to methoxy or unsubstituted analogs, impacting membrane permeability .
Ester vs. Amide Functionality :
- The methyl thioacetate group in the target compound differs from the sulfanylacetamide in . Esters are generally more metabolically labile than amides, suggesting shorter half-lives in vivo .
- The isopropyl ester in the propan-2-yl analog () increases molecular weight and lipophilicity, which could affect solubility and tissue distribution .
Core Heterocycle Variations :
- Pyrazolo[1,5-a]pyrazine (target compound) vs. pyrazolo[1,5-a]pyrimidine (): Pyrimidine cores (e.g., in pyrazophos) often exhibit distinct electronic profiles and hydrogen-bonding capabilities, influencing target selectivity .
Biological Activity Trends :
- While direct activity data for the target compound are lacking, analogs like pyrazophos () demonstrate fungicidal activity due to phosphorothioate groups. Similarly, triazole-containing derivatives () show herbicidal and fungicidal activity, suggesting that the thioacetate group in the target compound may confer bioactivity .
- Fluorine-18-labeled pyrazolo[1,5-a]pyrimidines () highlight the role of polar groups (e.g., esters, hydroxyls) in modulating tumor uptake and clearance, implying that the methyl ester in the target compound could influence pharmacokinetics .
Biological Activity
Methyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Molecular Formula
- Molecular Formula : C16H13ClN4OS
- Molecular Weight : 344.8 g/mol
Structural Characteristics
The compound features a pyrazolo[1,5-a]pyrazine core with a thioacetate substituent, contributing to its diverse biological activities.
Antiviral Properties
Research indicates that derivatives of pyrazolo compounds exhibit significant antiviral activities. In particular, studies have shown that related compounds can inhibit the replication of viruses such as Respiratory Syncytial Virus (RSV) and other viral pathogens. For instance, a related pyrazolo compound was found to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for viral replication and cellular growth .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In vitro studies demonstrated that certain pyrazole derivatives exhibit potent antibacterial and antifungal activities against various pathogens. For example, compounds similar to this compound showed effective inhibition against strains such as Staphylococcus aureus and Candida albicans .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Specifically, it may act on enzymes involved in metabolic pathways relevant to cancer and inflammatory diseases. For instance, related pyrazole compounds have shown inhibition of xanthine oxidase (XO), an enzyme implicated in oxidative stress and related pathologies .
Case Studies
- Antiviral Efficacy : A study on a series of pyrazolo derivatives demonstrated their ability to inhibit DHODH effectively. One compound in the series outperformed established inhibitors like brequinar and teriflunomide, indicating its potential for further development as an antiviral agent .
- Antimicrobial Testing : A recent investigation into the antimicrobial properties of pyrazole derivatives revealed significant activity against multiple bacterial strains and fungi. The results suggested that modifications to the pyrazole ring could enhance activity against specific pathogens .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antimicrobial | Effective against S. aureus | |
| Enzyme Inhibition | Inhibition of xanthine oxidase |
Table 2: Comparison with Related Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Brequinar | 50 | DHODH Inhibitor |
| Teriflunomide | 75 | DHODH Inhibitor |
| This compound | TBD | Potential DHODH Inhibitor |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
